2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide
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Overview
Description
The compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a related compound . Another related compound is “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide” with a molecular formula of C18H12N2OS2 and a molecular weight of 336.43.
Molecular Structure Analysis
The molecular structure of these compounds typically includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis
The related compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a solid substance . Its InChI Code is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .Scientific Research Applications
Synthesis Techniques
- Novel Synthesis Approaches : Different methods for synthesizing compounds structurally related to 2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide have been developed, demonstrating the compound's versatility in synthetic chemistry. For example, synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases innovative cyclization techniques (Tang Li-jua, 2015).
Biological Activities
- Antimicrobial Properties : Several studies highlight the antimicrobial potential of related compounds. For instance, thiazolo[5,4-d]pyrimidines with molluscicidal properties suggest the compound's potential in addressing parasitic diseases (K. El-bayouki, W. Basyouni, 1988).
- Anticancer Activity : Research into thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which are structurally similar to the compound , indicates promising anticancer activities (A. Atta, E. Abdel‐Latif, 2021).
Chemical Properties and Reactions
- Reactivity and Electrophilic Substitution : Studies on the reactivity of similar compounds, such as 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, reveal insights into electrophilic substitution reactions, which are crucial for understanding the chemical behavior of the compound (A. Aleksandrov, M. Elchaninov, 2017).
Mechanism of Action
Future Directions
The development of new compounds with thiazole rings is an active area of research due to their wide range of biological activities . Future work could involve the synthesis and testing of new derivatives of “2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide” to explore their potential applications.
Properties
IUPAC Name |
2,5-dichloro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS2/c19-13-7-11(16(20)25-13)17(23)22-18-21-15-10-3-1-2-8-4-5-9(14(8)10)6-12(15)24-18/h1-3,6-7H,4-5H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMCTBMGPBLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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